5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
The compound 5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one belongs to the 1,2,4-triazol-3-one class of heterocycles, which are renowned for their pharmacological versatility, including antimicrobial, anticancer, and enzyme inhibitory activities . Its structure comprises:
- 1,2,4-Triazol-3-one core: A five-membered ring with three nitrogen atoms, critical for hydrogen bonding and target interactions .
- Piperidin-4-yl group: Substituted with a 3-fluoro-4-methoxybenzoyl moiety, introducing electron-withdrawing (fluoro) and electron-donating (methoxy) groups that modulate electronic properties and metabolic stability .
This structural combination suggests applications in drug discovery, particularly in oncology and infectious diseases, given the established bioactivity of analogous triazoles .
Properties
IUPAC Name |
3-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3/c1-15-3-5-16(6-4-15)14-28-21(25-26-23(28)30)17-9-11-27(12-10-17)22(29)18-7-8-20(31-2)19(24)13-18/h3-8,13,17H,9-12,14H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPBSXSABJMIRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on various research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H25FN4O3 |
| Molecular Weight | 424.48 g/mol |
| IUPAC Name | This compound |
| Purity | >90% |
Synthesis
The synthesis of this compound generally involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of Piperidine and Triazole Rings : The piperidine ring is synthesized through reactions involving piperidine derivatives and fluorinated benzoyl chlorides.
- Coupling Reactions : The piperidine intermediate is coupled with triazole moieties using coupling agents like EDCI.
- Purification : Techniques such as column chromatography are employed to purify the final product.
Biological Activity
Research indicates that this compound exhibits significant biological activities across various assays:
Anticancer Activity
In vitro studies have demonstrated that this compound shows promising anticancer properties:
- Cytotoxicity Assays : The compound was evaluated against several cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicated IC50 values in the low micromolar range, suggesting potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF-7 | 0.48 | 1.93 (Prodigiosin) |
| HCT116 | 0.78 | 2.84 (Prodigiosin) |
The mechanism by which this compound exerts its biological effects may involve:
- Apoptosis Induction : Flow cytometry analyses have shown that the compound can trigger apoptosis in cancer cells by increasing caspase activity.
- Receptor Binding : The structural features of the compound suggest it may interact with specific receptors or enzymes, modulating their activity through competitive inhibition .
Case Studies
Several studies have reported on the biological activity of related compounds that share structural similarities with this compound:
Study 1: Anticancer Efficacy
A study focusing on triazole derivatives found that compounds with similar scaffolds exhibited enhanced cytotoxicity against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation .
Study 2: Antimicrobial Properties
Research has also explored the antimicrobial potential of compounds containing piperidine rings. These studies indicated that certain derivatives demonstrated significant antimicrobial activity against both bacterial and fungal strains .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table highlights structural variations and inferred pharmacological implications:
*Estimated based on molecular formula.
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups: The 3-fluoro group in the target compound likely enhances metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., 3-methylbenzoyl in ) .
- Aromatic vs.
- Steric Effects : Bulkier groups like 4-ethoxybenzoyl () may reduce enzymatic degradation but could hinder target binding compared to smaller substituents.
Research Findings and Pharmacological Implications
Anticancer Potential
Triazoles with fluorinated aromatic substituents (e.g., the target compound) demonstrate enhanced antitumor activity due to improved DNA intercalation or kinase inhibition . For example, analogs like Letrozole (a triazole-based aromatase inhibitor) highlight the therapeutic relevance of fluorine substitutions .
Antimicrobial Activity
Sulfur-linked triazoles (e.g., thione derivatives in ) show potent antibacterial effects. While the target compound lacks a sulfur atom, its methoxy and fluoro groups may compensate by disrupting bacterial membrane proteins .
Metabolic Stability
The 3-fluoro-4-methoxybenzoyl group likely reduces cytochrome P450-mediated metabolism, extending half-life compared to non-fluorinated analogs (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
